N-[(2-methyl-4-propoxyphenyl)methyl]-2-pyrimidin-5-ylacetamide
Description
N-[(2-methyl-4-propoxyphenyl)methyl]-2-pyrimidin-5-ylacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an acetamide group and a phenyl ring with methyl and propoxy substituents. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Properties
IUPAC Name |
N-[(2-methyl-4-propoxyphenyl)methyl]-2-pyrimidin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-6-22-16-5-4-15(13(2)7-16)11-20-17(21)8-14-9-18-12-19-10-14/h4-5,7,9-10,12H,3,6,8,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZSVHZZDRSQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CNC(=O)CC2=CN=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methyl-4-propoxybenzyl chloride and 2-pyrimidin-5-ylacetic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromide or chloride positions if they are present as intermediates.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory or anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism by which N-[(2-methyl-4-propoxyphenyl)methyl]-2-pyrimidin-5-ylacetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-[(2-methyl-4-ethoxyphenyl)methyl]-2-pyrimidin-5-ylacetamide: Similar structure with an ethoxy group instead of a propoxy group.
N-[(2-methyl-4-propoxyphenyl)methyl]-2-pyridin-5-ylacetamide: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-[(2-methyl-4-propoxyphenyl)methyl]-2-pyrimidin-5-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propoxy group, in particular, may influence its solubility and interaction with biological targets differently compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
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